molecular formula C11H8FN3S B2674112 1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole CAS No. 1004194-45-9

1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole

Cat. No.: B2674112
CAS No.: 1004194-45-9
M. Wt: 233.26
InChI Key: JNPDWQXRNMXYOC-UHFFFAOYSA-N
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Description

1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a 3-fluoro-benzyl group and an isothiocyanate group

Preparation Methods

The synthesis of 1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-fluoro-benzyl bromide and 1H-pyrazole.

    Reaction Conditions: The 3-fluoro-benzyl bromide is reacted with 1H-pyrazole in the presence of a base such as potassium carbonate to form 1-(3-Fluoro-benzyl)-1H-pyrazole.

    Isothiocyanation: The final step involves the introduction of the isothiocyanate group. This is achieved by reacting 1-(3-Fluoro-benzyl)-1H-pyrazole with thiophosgene under controlled conditions to yield this compound.

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives, respectively.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amine derivatives.

    Cyclization Reactions: The isothiocyanate group can participate in cyclization reactions to form heterocyclic compounds.

Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biological Research: It is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

    Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which 1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole exerts its effects involves the interaction of the isothiocyanate group with nucleophilic sites on biological molecules. This can lead to the formation of covalent bonds with amino acid residues in proteins, thereby inhibiting their function. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole can be compared with other similar compounds such as:

    1-(3-Fluoro-benzyl)-3-isocyanato-1H-pyrazole: Similar structure but with an isocyanate group instead of an isothiocyanate group.

    1-(3-Chloro-benzyl)-3-isothiocyanato-1H-pyrazole: Similar structure but with a chloro substituent instead of a fluoro substituent.

    1-(3-Fluoro-benzyl)-3-thiocyanato-1H-pyrazole: Similar structure but with a thiocyanate group instead of an isothiocyanate group.

The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-isothiocyanatopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3S/c12-10-3-1-2-9(6-10)7-15-5-4-11(14-15)13-8-16/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPDWQXRNMXYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC(=N2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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